![molecular formula C21H32N6O3 B1671123 Efegatran CAS No. 105806-65-3](/img/structure/B1671123.png)
Efegatran
描述
依法格列酯是一种直接凝血酶抑制剂,以其抗凝血特性而闻名。 它已被广泛研究用于治疗血栓形成性疾病,特别是在不稳定型心绞痛患者中 。依法格列酯通过抑制凝血酶发挥作用,凝血酶是一种在血液凝固中起关键作用的酶。
准备方法
依法格列酯的合成涉及多个步骤,包括其硫酸盐和盐酸盐形式的制备 。合成路线通常涉及使用各种试剂和溶剂来实现所需的化学结构。工业生产方法侧重于优化产率和纯度,同时确保化合物的稳定性。
化学反应分析
依法格列酯会发生多种类型的化学反应,包括:
氧化: 在特定条件下,依法格列酯可以被氧化,导致形成各种氧化产物。
还原: 还原反应可以改变化合物的结构,可能改变其生物活性。
取代: 取代反应涉及用另一个官能团取代一个官能团,这会影响化合物的性质和功效。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所用试剂和具体条件 .
科学研究应用
依法格列酯因其在各个领域的应用而被广泛研究:
化学: 依法格列酯独特的化学结构使其成为研究酶抑制和反应机理的宝贵化合物。
生物学: 在生物学研究中,依法格列酯用于研究凝血酶在血液凝固和相关过程中的作用。
医学: 依法格列酯已在临床试验中评估其治疗血栓形成性疾病的潜力,例如不稳定型心绞痛和心肌梗死.
工业: 该化合物的抗凝血特性使其在开发新的治疗剂和诊断工具方面非常有用。
作用机制
依法格列酯通过直接抑制凝血酶发挥作用,凝血酶是一种在血液凝固过程中将纤维蛋白原转化为纤维蛋白的酶 。通过与凝血酶的活性位点结合,依法格列酯阻止纤维蛋白凝块的形成,从而降低血栓形成的风险。所涉及的分子靶点和途径包括凝血酶和凝血级联。
相似化合物的比较
依法格列酯属于一类直接凝血酶抑制剂,其中还包括阿加曲班、依诺肝素和萘法格列酯等化合物 。这些化合物具有相似的作用机制,但其药代动力学特性和临床应用不同。依法格列酯在特定结合亲和力和稳定性方面独树一帜,使其成为凝血酶抑制剂家族中宝贵的补充。
类似化合物
阿加曲班: 另一种用于治疗血栓形成的直接凝血酶抑制剂。
依诺肝素: 具有类似抗凝血特性的凝血酶抑制剂。
萘法格列酯: 一种肽模拟凝血酶抑制剂,因其抗血栓作用而被研究.
依法格列酯独特的性质和广泛的研究使其成为有希望的化合物,可用于在各个科学领域中进一步发展和应用。
生物活性
Efegatran is a direct thrombin inhibitor that has garnered attention for its potential therapeutic applications, particularly in the management of thrombotic disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, clinical findings, and relevant case studies.
This compound functions by selectively inhibiting thrombin, an enzyme crucial for blood coagulation. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism positions this compound as a favorable alternative to traditional anticoagulants such as heparin.
Pharmacological Properties
Potency and Selectivity:
this compound exhibits a high degree of potency against thrombin with an inhibition constant () of 0.017 μM, indicating its effectiveness in preventing thrombin activity compared to other proteases like trypsin and factor Xa . The selectivity ratios for this compound against other serine proteases range from 28 to 1470 times less potent than against thrombin .
Comparative Efficacy:
In a multicenter study comparing this compound sulfate to heparin in patients with acute myocardial infarction (MI), it was found that this compound had a comparable incidence of thrombolytic failure (53.8% for this compound vs. 53.0% for heparin) but demonstrated a shorter time to recovery in ST monitoring (median 107 minutes vs. 154 minutes for heparin) .
Clinical Studies and Findings
Multicenter Dose-Ranging Study:
A significant clinical trial involved 336 patients randomized to receive either this compound or heparin over a period of 72 to 96 hours. The study aimed to evaluate the incidence of thrombolytic failure and overall clinical outcomes. Although no significant differences were observed in major bleeding events between the two groups, minor bleeding was noted more frequently in the this compound group .
Case Study Insights:
- Acute Myocardial Infarction: In patients treated with this compound, there were instances of intracranial hemorrhage; however, these were rare and comparable to those seen in the heparin group .
- Efficacy in Thrombolysis: The study suggested that this compound could enhance reperfusion rates when used alongside thrombolytic therapy, potentially improving patient outcomes in acute MI scenarios .
Summary Table of Key Findings
Study Aspect | This compound | Heparin |
---|---|---|
against thrombin | 0.017 μM | - |
Incidence of thrombolytic failure | 53.8% | 53.0% |
Time to recovery (median) | 107 minutes | 154 minutes |
Major bleeding incidents | Rare (3 cases) | Rare (1 case) |
属性
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25)/t16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGLWQUWUNBAOO-KSZLIROESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
126721-07-1 (sulfate) | |
Record name | Efegatran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20909748 | |
Record name | N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105806-65-3 | |
Record name | Efegatran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFEGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT0VK2474K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。